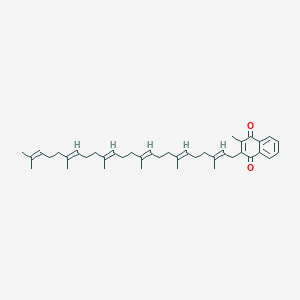

Menaquinone 6

Übersicht

Beschreibung

- Menaquinon 6 (MK-6) ist ein Untertyp von Vitamin K2, das zur umfassenderen Vitamin-K-Familie gehört. Es spielt eine entscheidende Rolle in verschiedenen biologischen Prozessen, insbesondere bei der Blutgerinnung und der Knochengesundheit.

- Im Gegensatz zu Vitamin K1 (Phyllochinon), das hauptsächlich in grünem Blattgemüse vorkommt, wird MK-6 sowohl in Geweben als auch in Bakterien synthetisiert. Es ist häufig in tierischen Produkten und fermentierten Lebensmitteln vorhanden .

Herstellungsmethoden

- MK-6 kann durch verschiedene Verfahren synthetisiert werden, darunter die bakterielle Umwandlung von Vitamin K1 (Phyllochinon) und die chemische Synthese.

- Industrielle Produktionsverfahren umfassen Fermentationsprozesse, bei denen bestimmte Bakterien (wie Bacillus subtilis) MK-6 produzieren.

- Reaktionsbedingungen und spezifische Synthesewege können je nach Produktionsmethode variieren.

Vorbereitungsmethoden

- MK-6 can be synthesized through various routes, including bacterial conversion of vitamin K1 (phylloquinone) and chemical synthesis.

- Industrial production methods involve fermentation processes, where specific bacteria (such as Bacillus subtilis) produce MK-6.

- Reaction conditions and specific synthetic pathways may vary depending on the production method.

Analyse Chemischer Reaktionen

- MK-6 unterliegt Reaktionen, die typisch für Vitamin-K-Verbindungen sind, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien umfassen Enzyme, die am Vitamin-K-Stoffwechsel beteiligt sind, wie Vitamin-K-Epoxidreduktase (VKOR) und Gamma-Glutamylcarboxylase.

- Zu den Hauptprodukten, die gebildet werden, gehören carboxylierte Proteine (z. B. Gerinnungsfaktoren), die auf Vitamin-K-abhängigen posttranslationalen Modifikationen beruhen.

Wissenschaftliche Forschungsanwendungen

Bone Health

MK-6 plays a crucial role in bone mineralization by activating osteocalcin, a protein essential for bone formation. Studies indicate that MK-6 enhances the carboxylation of osteocalcin, which is necessary for its binding to calcium ions, thereby promoting bone density and strength.

Key Findings:

- Activation of Osteocalcin: MK-6 facilitates the conversion of uncarboxylated osteocalcin to its carboxylated form, which is more effective in binding calcium .

- Bone Mineral Density: Research suggests that higher levels of MK-6 are associated with improved bone mineral density in postmenopausal women .

Cardiovascular Health

Emerging evidence suggests that MK-6 may contribute to cardiovascular health by preventing arterial calcification and supporting vascular function.

Key Findings:

- Prevention of Arterial Calcification: MK-6 has been shown to inhibit the calcification of vascular smooth muscle cells, potentially reducing the risk of cardiovascular diseases.

- Improvement in Vascular Function: Studies indicate that MK-6 supplementation may improve endothelial function and reduce arterial stiffness .

Neuroprotection

Recent studies have begun to explore the neuroprotective properties of MK-6, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

Key Findings:

- Antioxidant Properties: MK-6 exhibits antioxidant activity, which may protect neuronal cells from oxidative stress associated with neurodegeneration .

- Potential Role in Neurodegenerative Diseases: Preliminary research suggests that MK-6 may help mitigate symptoms or progression in conditions like Parkinson's disease through its role in cellular protection.

Comparative Analysis with Other Menaquinones

Menaquinone compounds vary based on their isoprenoid chain lengths and biological activities. For instance:

| Menaquinone | Isoprene Units | Major Functions |

|---|---|---|

| MK-4 | 4 | Bone health |

| MK-7 | 7 | Cardiovascular health |

| MK-8/MK-9 | 8/9 | Antimicrobial properties |

MK-6 is unique due to its six isoprene units, which influence its solubility and bioavailability compared to other menaquinones like MK-7, which has gained popularity due to its longer half-life and superior absorption characteristics .

Case Studies

Several case studies have documented the effects of MK-6 supplementation:

- Bone Health Study: A randomized controlled trial involving postmenopausal women showed that supplementation with MK-6 resulted in significant increases in bone mineral density over six months compared to placebo groups .

- Cardiovascular Health Trial: A study assessing the impact of MK-6 on arterial stiffness demonstrated a marked reduction in stiffness measurements after eight weeks of supplementation .

- Neuroprotection Research: A pilot study indicated that participants with early-stage Parkinson's disease who received MK-6 showed slower progression of symptoms compared to those receiving standard care alone.

Wirkmechanismus

- MK-6 functions as a cofactor for gamma-glutamyl carboxylase, which carboxylates specific proteins. Carboxylation is essential for their biological activity.

- Molecular targets include clotting factors (e.g., prothrombin) and osteocalcin.

- MK-6’s action involves modifying glutamate residues to gamma-carboxyglutamate (Gla) residues, enabling calcium binding and protein function.

Vergleich Mit ähnlichen Verbindungen

- MK-6 ist aufgrund seiner mittleren Isoprenoidkettenlänge (normalerweise sechs Isopreneinheiten) einzigartig.

- Andere Menaquinone (MK-n) umfassen MK-4 (Menatetrenon), MK-7, MK-8 und MK-9. Jedes hat unterschiedliche Eigenschaften und biologische Rollen.

Biologische Aktivität

Menaquinone 6 (MK-6), a member of the menaquinone family, is a lipid-soluble compound primarily involved in various biological processes, including electron transport and vitamin K metabolism. This article explores the biological activities of MK-6, highlighting its role in cellular functions, potential therapeutic applications, and relevant case studies.

Overview of this compound

Menaquinones, including MK-6, are synthesized by bacteria and are essential for various metabolic processes in both prokaryotic and eukaryotic organisms. MK-6 is characterized by its specific side chain length, which influences its biological activity and bioavailability. It plays a critical role in the vitamin K cycle, where it acts as a cofactor for γ-glutamyl carboxylase (GGCX), facilitating the post-translational modification of certain proteins involved in blood coagulation and bone metabolism .

Biological Functions

1. Calcium Homeostasis and Bone Health

MK-6 contributes to calcium homeostasis by activating Gla proteins that bind calcium ions, enhancing their biological activity. Studies have indicated that dietary intake of menaquinones may reduce the risk of osteoporosis and fractures by improving bone mineral density .

2. Cardiovascular Health

Research suggests that MK-6 may play a protective role against vascular calcification. In rodent models, high intakes of menaquinones have been associated with reduced vascular calcification, indicating potential cardiovascular benefits .

3. Antioxidant Properties

Menaquinone compounds exhibit antioxidant properties that help mitigate oxidative stress in cells. MK-6 has been shown to reduce reactive oxygen species (ROS) production, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Table 1: Summary of Key Studies on MK-6

Case Study: Menaquinone Supplementation in Osteoporosis

A clinical trial investigated the effects of MK-6 supplementation on bone health in postmenopausal women. Participants receiving MK-6 showed significant improvements in bone mineral density compared to the placebo group over a 12-month period. The study concluded that MK-6 could be an effective dietary supplement for enhancing bone health and reducing fracture risk in this population .

This compound's biological activity is primarily mediated through its role as a cofactor for GGCX. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which is essential for their function in coagulation and bone metabolism .

Additionally, MK-6's ability to act as an electron carrier in bacterial respiratory chains highlights its importance in energy metabolism across various organisms . The inhibition of menaquinone biosynthesis has been explored as a potential antimicrobial strategy, particularly against Gram-positive bacteria .

Safety and Toxicological Considerations

Recent studies assessing the safety profile of menaquinones indicate that they are generally well-tolerated at dietary levels. Toxicological evaluations have shown no significant adverse effects at doses commonly used in supplementation . However, further research is needed to fully understand the long-term effects of high-dose menaquinone intake.

Eigenschaften

IUPAC Name |

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQBZFETXBLTP-RCIYGOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018975 | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-81-1 | |

| Record name | Menaquinone 6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 6 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is menaquinone 6 (MK-6) and what is its significance?

A: this compound (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []

Q2: Which bacterial species commonly produce MK-6?

A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.

Q3: How is MK-6 identified in bacterial species?

A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?

A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.

Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?

A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.

Q6: Can you elaborate on the role of MK-6 in bacterial respiration?

A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.

Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?

A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.